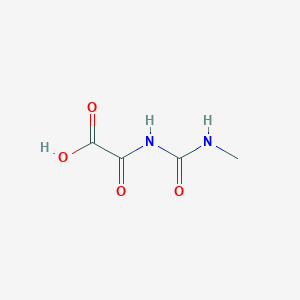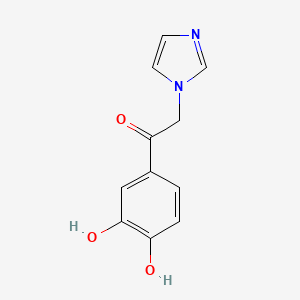
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroxyphenyl)-2-(1-imidazolyl)ethanone is an aromatic ketone.
Scientific Research Applications
Antibacterial and Antifungal Properties
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone and its derivatives have been explored for their potential antibacterial and antifungal properties. For example, research has shown that certain imidazole derivatives exhibit significant antibacterial action against E. coli and S. aureus, and antifungal action against C. albicans and C. fumigatus (Sawant et al., 2011). Additionally, the compound's analogues have demonstrated antimicrobial activity against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida metapsilosis (Ashok et al., 2014).
Chemical Synthesis and Characterization
The compound has been utilized in various chemical syntheses, producing a range of heterocyclic compounds. For instance, its use in the synthesis of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one, where it reacts with N-hydroxyurea, demonstrates its versatility in organic synthesis (Shtamburg et al., 2019). Furthermore, the compound has been a key starting material in the synthesis of various Schiff's bases with potential antibacterial properties (Patel et al., 2011).
Heme Oxygenase Inhibitors
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone and related compounds have been studied as inhibitors of heme oxygenases, enzymes involved in heme degradation. The structural study of these inhibitors can provide insights for the development of therapeutic applications (Rahman et al., 2008).
properties
Product Name |
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H10N2O3/c14-9-2-1-8(5-10(9)15)11(16)6-13-4-3-12-7-13/h1-5,7,14-15H,6H2 |
InChI Key |
JHQYDDFNYJJOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN2C=CN=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



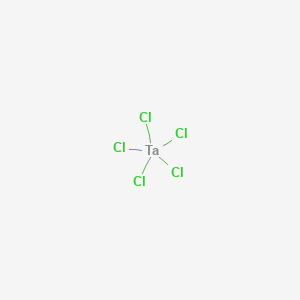
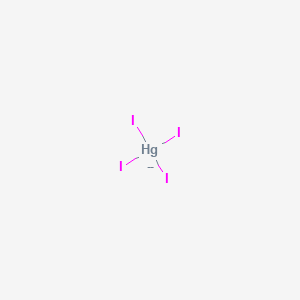
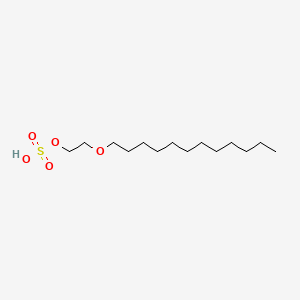
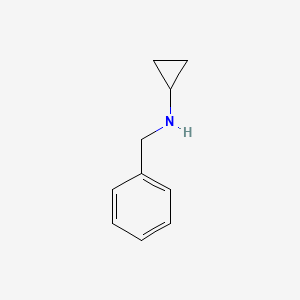
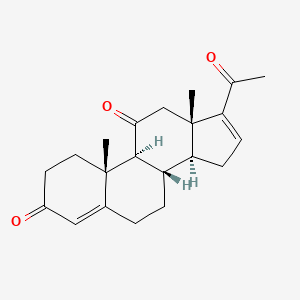
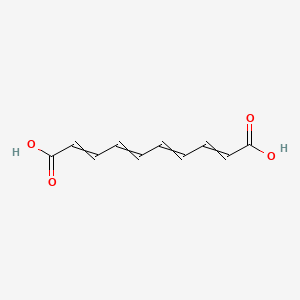
![2-((5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy)-N,N-dimethylethanamine](/img/structure/B1210323.png)
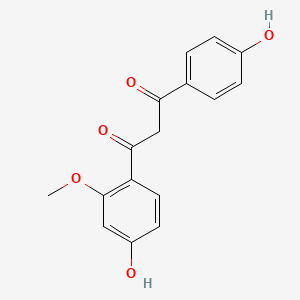
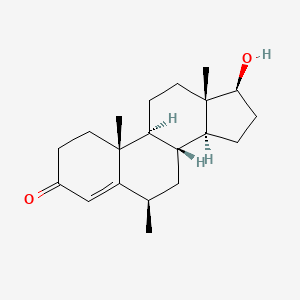
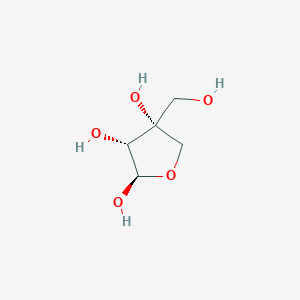
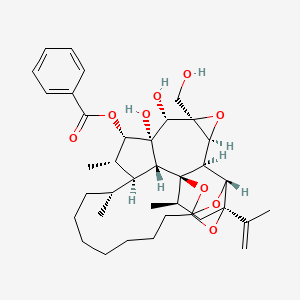
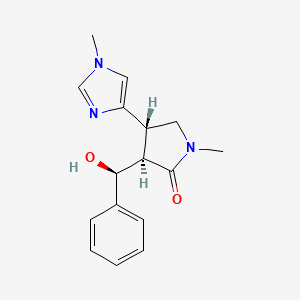
![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate](/img/structure/B1210333.png)
